molecular formula C15H21NO5 B8044571 (4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate

(4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate

Cat. No.: B8044571
M. Wt: 295.33 g/mol
InChI Key: DJYQBHKBHPKEEL-UHFFFAOYSA-N
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Description

The compound with the identifier “(4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes and receptors.

Properties

IUPAC Name

(4-hydroxycyclohexyl) 3-hydroxy-2-(phenoxyamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c17-10-14(16-21-13-4-2-1-3-5-13)15(19)20-12-8-6-11(18)7-9-12/h1-5,11-12,14,16-18H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYQBHKBHPKEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC(=O)C(CO)NOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1O)OC(=O)C(CO)NOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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